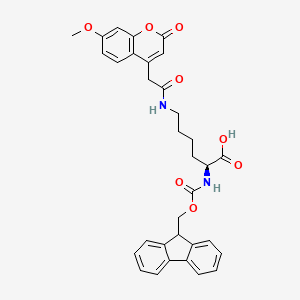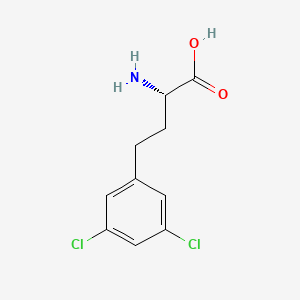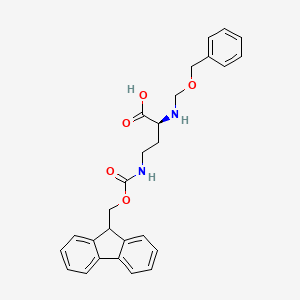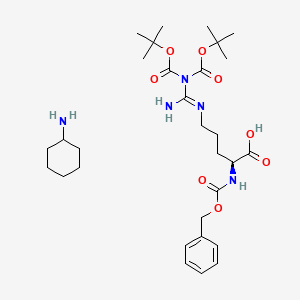
Fmoc-Lys(Mca)-OH
Descripción general
Descripción
Fmoc-Lys(Mca)-OH, also known as this compound, is a useful research compound. Its molecular formula is C33H32N2O8 and its molecular weight is 584.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
Fmoc-Lys(Mca)-OH se utiliza en la creación de hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas {svg_1}. Estos hidrogeles se pueden utilizar como sistemas de administración de fármacos y herramientas de diagnóstico para la obtención de imágenes {svg_2}.
Ingeniería Tisular
Se ha encontrado que los derivados Fmoc de una serie de péptidos catiónicos anfifílicos formadores de hidrogel sintéticos, que incluyen this compound, conservan sus capacidades de formación de gel {svg_3}. Entre ellos, el hidrogel Fmoc-K3 se ha identificado como un material potencial para la ingeniería tisular, ya que apoya completamente la adhesión, supervivencia y duplicación celular {svg_4}.
Ensayos de Actividad de Proteasa
Los sustratos peptídicos de transferencia de energía de resonancia de fluorescencia (FRET), que a menudo utilizan this compound, se utilizan con frecuencia para los ensayos de actividad de proteasa {svg_5}. Estos sustratos se pueden utilizar para estudiar la actividad de varias proteasas, incluidas las metaloproteinasas de matriz {svg_6}.
Síntesis de Sustratos de Péptidos Trihélicos (THP) FRET
This compound se ha utilizado en la síntesis de sustratos de péptidos trihélicos (THP) FRET {svg_7}. Estos sustratos, que utilizan 5-carboxifluoresceína (5-Fam) como fluoróforo y ácido 4,4-dimetilamino-azobenceno-4'-carboxílico (Dabcyl) como quenchador, se ha encontrado que son más sensibles e hidrolizados más rápidamente por ciertas proteasas en comparación con otros pares fluoróforo/quenchador {svg_8}.
Estudio de los Procesos de Gelificación
El estudio de los procesos de gelificación es otra aplicación de this compound {svg_9}. El proceso de gelificación solo está permitido por el equilibrio correcto entre las fuerzas de agregación dentro de las secuencias peptídicas (por ejemplo, van der Waals, enlace de hidrógeno y apilamiento π-π) {svg_10}.
Desarrollo de Péptidos Autoensamblables
This compound se utiliza en el desarrollo de péptidos autoensamblables {svg_11}. Estos péptidos tienen aplicaciones potenciales en varios campos, incluidos la nanotecnología, la ciencia de los materiales y la medicina {svg_12}.
Mecanismo De Acción
Target of Action
Fmoc-Lys(Mca)-OH is primarily used in the field of peptide synthesis, particularly in the creation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are therefore proteases, which are enzymes that break down proteins and peptides.
Mode of Action
This compound interacts with its targets (proteases) by acting as a substrate. Proteases recognize the peptide sequence and cleave it at specific sites. The cleavage event can be monitored by the change in fluorescence, which is the basis for FRET assays .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific protease being studied. By acting as a substrate in protease activity assays, this compound can help elucidate the function of these enzymes in various biochemical pathways .
Análisis Bioquímico
Biochemical Properties
Fmoc-Lys(Mca)-OH plays a significant role in biochemical reactions, particularly in the context of protease activity assays . It is often utilized in the preparation of fluorescence resonance energy transfer (FRET) peptide substrates . The this compound interacts with various biomolecules, including enzymes like matrix metalloproteinases (MMPs) . These interactions are crucial for the stability of the triple-helix structure in the peptide substrates .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its role in protease activity assays . It influences cell function by participating in the hydrolysis process, which is a critical part of cellular metabolism . The presence of this compound can affect the rate of hydrolysis, thereby influencing the overall protease activity within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, in the context of FRET peptide substrates, this compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This incorporation allows this compound to participate in the hydrolysis process, thereby influencing the activity of proteases like MMPs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the stability of the triple-helix structure in FRET peptide substrates can be influenced by the presence of this compound . Over time, this can affect the rate of hydrolysis and the overall protease activity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which play a crucial role in the hydrolysis process
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJONDPLYEAMC-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fmoc-Lys(Mca)-OH and what is its primary use in research?
A1: this compound stands for Nα-(fluoren-9-ylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine. This compound is not a drug itself, but a strategically designed building block used in solid-phase peptide synthesis []. Specifically, it's incorporated into peptide sequences to create fluorogenic substrates. These substrates are invaluable tools in enzymatic activity studies, as the fluorescence of Mca is often quenched until cleaved from the peptide by a target enzyme.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















